molecular formula C13H9BrClNO2 B14018215 Methyl 2-(4-bromophenyl)-6-chloropyridine-4-carboxylate CAS No. 925004-88-2

Methyl 2-(4-bromophenyl)-6-chloropyridine-4-carboxylate

Cat. No.: B14018215
CAS No.: 925004-88-2
M. Wt: 326.57 g/mol
InChI Key: OCLKBMNXYIGQSE-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-6-chloropyridine-4-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromophenyl group and a chloropyridine moiety, making it a significant molecule in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromophenyl)-6-chloropyridine-4-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds, particularly between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)-6-chloropyridine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 2-(4-bromophenyl)-6-chloropyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2-(4-bromophenyl)-6-chloropyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-bromophenyl)acetate: Another bromophenyl derivative with different functional groups.

    2-(4-Bromophenyl)thiazole: Contains a thiazole ring instead of a pyridine ring.

    4-Bromophenylacetic acid: A simpler structure with a carboxylic acid group.

Uniqueness

Methyl 2-(4-bromophenyl)-6-chloropyridine-4-carboxylate is unique due to its specific combination of bromophenyl and chloropyridine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

925004-88-2

Molecular Formula

C13H9BrClNO2

Molecular Weight

326.57 g/mol

IUPAC Name

methyl 2-(4-bromophenyl)-6-chloropyridine-4-carboxylate

InChI

InChI=1S/C13H9BrClNO2/c1-18-13(17)9-6-11(16-12(15)7-9)8-2-4-10(14)5-3-8/h2-7H,1H3

InChI Key

OCLKBMNXYIGQSE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Cl)C2=CC=C(C=C2)Br

Origin of Product

United States

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